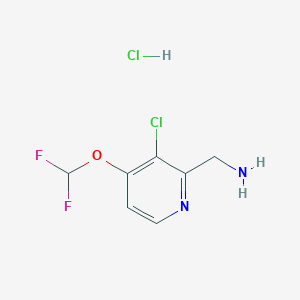
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Overview
Description
“(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231674-65-8 . It has a molecular weight of 245.06 . The IUPAC name for this compound is “(3-chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” and its Inchi Code is 1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H . This indicates that the compound contains elements such as Chlorine (Cl), Fluorine (F), Nitrogen (N), and Oxygen (O).Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity
The research by Basu et al. (2014) explores Iron(III) complexes with ligands that include phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes displayed remarkable photocytotoxicity in red light and interacted with DNA, suggesting potential applications in cellular imaging and cancer therapy (Basu et al., 2014).
Schiff Bases for Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which demonstrated anticonvulsant activity. Their research may indicate potential medicinal applications in seizure disorders (Pandey & Srivastava, 2011).
Diiron(III) Complexes in Methane Monooxygenases
Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes involving bis(pyridin-2-ylmethyl)amine ligands. These complexes were effective catalysts for hydroxylation of alkanes, providing insights into the functional modeling of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Photo-induced Oxidation in Fe(II) Complexes
Draksharapu et al. (2012) investigated the photochemistry of Fe(II) complexes with ligands including 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. These studies enhance understanding of photo-induced reactions in metal complexes, potentially applicable in photodynamic therapies (Draksharapu et al., 2012).
Ligand Exchange in Fe(II) Complexes
Another study by Draksharapu et al. (2012) detailed ligand exchange in Fe(II) complexes, with applications in understanding metal-ligand interactions crucial in medicinal chemistry and enzyme modeling (Draksharapu et al., 2012).
Antiosteoclast Activity of Boronates
Reddy et al. (2012) synthesized a family of boronates using piperidin-2-yl-methanamine, which displayed significant antiosteoclast and osteoblast activity. This research opens avenues for potential therapeutic applications in bone-related disorders (Reddy et al., 2012).
Iron(III) Complexes for Photocytotoxicity
Basu et al. (2015) synthesized Iron(III) complexes with Schiff bases derived from dipicolylamines, showing significant photocytotoxicity in cancer cells. These findings are relevant for developing photoactive drugs in cancer therapy (Basu et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXXXSXPODAWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)
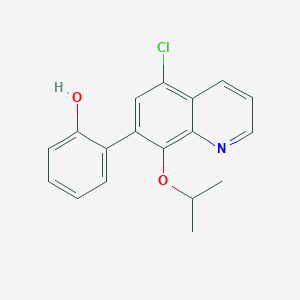
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)
![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
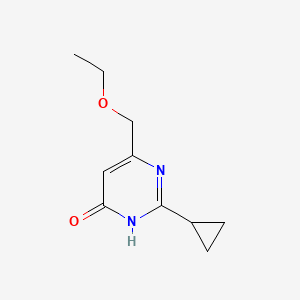
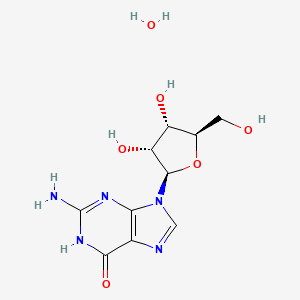
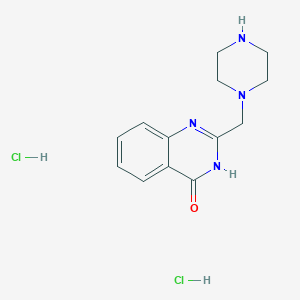
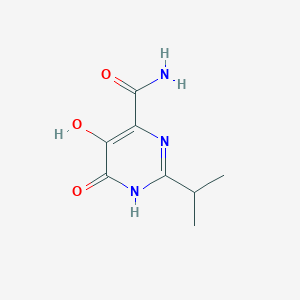
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
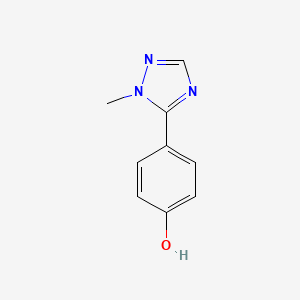
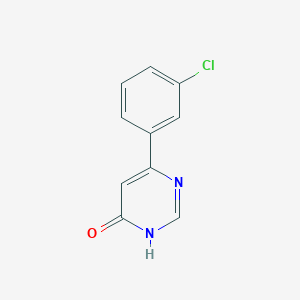
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)